Tetrabutylammonium persulfate triple salt

Overview

Description

Mechanism of Action

Target of Action

Tetrabutylammonium persulfate triple salt is primarily used as an oxidizing agent . Its primary targets are various organic compounds that are susceptible to oxidation reactions .

Mode of Action

The mode of action of this compound involves the transfer of oxygen atoms through a series of redox reactions . This results in the alteration of the structure of the substrate .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .

Result of Action

The result of the action of this compound is the oxidation of the target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can result in the formation of new functional groups, the breaking of double bonds, or the conversion of a molecule to a more reactive form .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the intended targets for reaction with the oxidizing agent. Additionally, factors such as temperature, pH, and solvent can affect the rate and selectivity of the oxidation reactions .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium persulfate triple salt plays a significant role in biochemical reactions, particularly in oxidation processes . It is known to interact with various enzymes, proteins, and other biomolecules, facilitating their oxidation .

Cellular Effects

Given its role in oxidation reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the transfer of oxygen atoms through a series of redox reactions, resulting in the alteration of the structure of the substrate . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium persulfate triple salt is typically synthesized by reacting tetrabutylammonium hydroxide with potassium hydrogen monopersulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium persulfate triple salt primarily undergoes oxidation reactions. It is known for its ability to oxidize a wide range of substrates, including alkenes, sulfides, alcohols, and aromatic amines .

Common Reagents and Conditions

The compound is often used in conjunction with other reagents such as manganese (III) Schiff base complexes for the oxidation of Hantzsch 1,4-dihydropyridines. It is also used in the epoxidation of alkenes and the oxidation of sulfides and olefins .

Major Products Formed

The major products formed from these reactions include epoxides, sulfoxides, and azoxy arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Tetrabutylammonium persulfate triple salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Potassium hydrogen monopersulfate: Another powerful oxidizing agent used in similar applications.

Tetrabutylammonium peroxomonosulfate: A closely related compound with comparable oxidative properties.

Uniqueness

Tetrabutylammonium persulfate triple salt stands out due to its high selectivity and efficiency in oxidation reactions. Its ability to operate under mild conditions makes it a preferred choice for sensitive substrates, reducing the risk of unwanted side reactions .

Biological Activity

Tetrabutylammonium persulfate triple salt (TBAP) is a compound of interest in various fields, particularly in organic synthesis and biochemistry. Its biological activity stems from its oxidative properties, which can influence numerous biological processes. This article explores the biological activity of TBAP, including its mechanisms of action, applications in research, and relevant case studies.

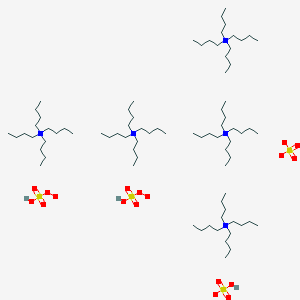

Chemical Structure and Properties

Tetrabutylammonium persulfate is a quaternary ammonium salt with the formula . It serves as a source of persulfate ions (), which are powerful oxidizing agents. The presence of tetrabutylammonium enhances the solubility of the persulfate in organic solvents, making it useful in various chemical reactions.

The primary mechanism through which TBAP exerts its biological effects is via oxidative stress. Persulfate ions can generate reactive oxygen species (ROS), which can lead to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. This oxidative stress can trigger various signaling pathways, influencing cellular processes such as apoptosis, inflammation, and immune responses.

Biological Applications

- Antioxidant Studies : TBAP has been used to study the effects of oxidative stress on cells. For example, it can induce oxidative damage in cellular models, allowing researchers to assess the protective effects of antioxidants.

- Sulfation Reactions : TBAP is employed in sulfation reactions that modify small molecules and biomolecules, enhancing their biological activity. This process is crucial for drug metabolism and the activation of prodrugs.

- Antimicrobial Activity : Research indicates that TBAP exhibits antimicrobial properties against various pathogens. Its ability to generate ROS contributes to its effectiveness in disrupting microbial cell membranes.

1. Oxidative Stress Induction

A study demonstrated that TBAP could induce oxidative stress in human cell lines, leading to increased apoptosis rates. The study measured markers such as malondialdehyde (MDA) and reduced glutathione (GSH) levels to quantify oxidative damage and cellular response.

| Parameter | Control Group | TBAP Treatment |

|---|---|---|

| MDA Levels (µM) | 1.5 | 4.2 |

| GSH Levels (µM) | 10.5 | 6.3 |

| Apoptotic Cells (%) | 5 | 25 |

2. Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of TBAP against E. coli and S. aureus, TBAP showed significant inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Research Findings

Recent studies have highlighted the dual nature of TBAP's biological activity—while it serves as a potent oxidizing agent beneficial for certain therapeutic applications, it also poses risks associated with oxidative damage. For instance, sulfation reactions facilitated by TBAP have been shown to enhance the bioactivity of flavonoids, which are known for their health benefits.

Properties

IUPAC Name |

hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMBKNUVZFAHJM-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H183N5O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584955 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104548-30-3 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104548-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.